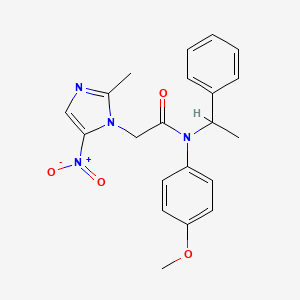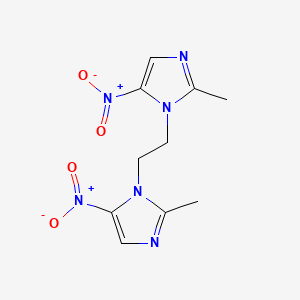![molecular formula C18H19N5O3 B4300500 8-(4-hydroxybutyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4300500.png)
8-(4-hydroxybutyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Vue d'ensemble
Description
8-(4-hydroxybutyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PHCCC and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
A series of derivatives, including 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione derivatives, were synthesized and evaluated for their pharmacological properties. These compounds were found to be potent ligands for the 5-HT1A receptor. Some derivatives showed anxiolytic-like and antidepressant-like activities in preclinical studies, suggesting potential applications in mental health disorders (Zagórska et al., 2009).
Structure-Activity Relationships and Molecular Studies
Further studies on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones revealed a range of receptor activities. These studies aimed to identify compounds with specific affinities for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. The research indicated that certain derivatives could have potential as antidepressant and anxiolytic agents (Zagórska et al., 2015).
Antagonistic Activity on Adenosine Receptors
Some derivatives of imidazo[2,1-f]purine-2,4-diones were identified as potent and selective A3 adenosine receptor antagonists. These findings suggest applications in targeting the adenosine receptor system, which is implicated in various physiological and pathological processes (Baraldi et al., 2005).
Re
ceptor Affinity and Phosphodiesterases ActivityResearch on octahydro- and 6,7-dimethoxy-3,4-dihydro-isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines revealed their activity on serotonin 5-HT(1A), 5-HT(6), 5-HT(7), and dopamine D2 receptors. These derivatives also exhibited inhibitory potencies for phosphodiesterases - PDE4B1 and PDE10A. The study highlighted the potential for these compounds to be modified further for detailed mechanistic studies (Zagórska et al., 2016).
Metabolic Stability and Cell Permeability
A series of 2‐pyrimidinyl‐piperazinyl‐alkyl derivatives of 1H‐imidazo[2,1‐f]purine‐2,4(3H,8H)‐dione were synthesized and evaluated for their in vitro affinity for serotonin receptors and phosphodiesterases. The research focused on understanding the metabolic stability and cell permeability of these compounds, which are crucial factors in the development of psychotropic agents (Zagórska et al., 2018).
Antidepressant-like Activity and Safety Profile
A study on 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives as 5-HT1A receptor partial agonists evaluated their antidepressant-like activity and safety profile. This research highlighted the importance of finding new antidepressants with better safety and tolerability. The study provided insights into the pharmacological and safety profiles of these derivatives, encouraging further research in this area (Partyka et al., 2020).
Propriétés
IUPAC Name |
6-(4-hydroxybutyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-21-15-14(16(25)20-18(21)26)23-11-13(12-7-3-2-4-8-12)22(17(23)19-15)9-5-6-10-24/h2-4,7-8,11,24H,5-6,9-10H2,1H3,(H,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEYVYNGBCYTGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)CCCCO)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-hydroxybutyl)-1-methyl-7-phenyl-1H-imidazo[1,2-a]purine-2,4(3H,8H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-hydroxy-3-methoxyphenyl)-1-methyl-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4300423.png)
![N-(2-butoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4300428.png)

![N-[5-(1-adamantyl)-2-bromophenyl]-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4300452.png)
![3-(4-tert-butylphenyl)-3-{[(2,5-dimethylphenoxy)acetyl]amino}propanoic acid](/img/structure/B4300455.png)
![7-(1-adamantyl)-8-(4-hydroxybutyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4300458.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4300472.png)
![6-(3-chlorophenyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4300478.png)
![3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B4300486.png)
![5-bromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate](/img/structure/B4300509.png)
![5-{[1-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B4300513.png)
![1-acetyl-4-ethyl-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4300519.png)
![2-[(1-{4-[chloro(difluoro)methoxy]phenyl}-1H-tetrazol-5-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B4300526.png)